REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([F:12])[CH:11]=1)[N:8]=[C:7](O)[CH:6]=[CH:5]2.CN(C=O)C.C(Cl)(=O)C([Cl:22])=O.C(Cl)Cl>ClCCCl>[Cl:22][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[C:10]([F:12])[CH:11]=[C:2]([F:1])[CH:3]=2)[N:8]=1
|
Name
|
|
Quantity
|
9.89 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C=CC(=NC2=C(C1)F)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
81.9 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CHCl3
|
Type
|
WASH
|
Details
|
washed with 50% saturated NaHCO3
|
Type
|
WASH
|
Details
|
The aqueous layer (pH 8) was washed twice with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried over Na2SO4 and charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a brown solid
|
Type
|
CUSTOM
|
Details
|
The solid was purified by recrystallization from hot hexanes and 1,2-dichloroethane (minimum volume)
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=C(C=C(C=C2C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.78 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |